An In-depth Technical Guide to PROTAC CDK9 Degrader-2 (Compound 11c)
An In-depth Technical Guide to PROTAC CDK9 Degrader-2 (Compound 11c)
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC CDK9 degrader-2, also identified as compound 11c. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.
Core Structure and Properties
PROTAC CDK9 degrader-2 is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is composed of three key moieties: a ligand that binds to the target protein (CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2]
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Target Ligand: The natural product Wogonin serves as the CDK9-binding moiety.[1][2] Wogonin is a flavone that has been identified as a potent and selective inhibitor of CDK9.[3][4][5]
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E3 Ligase Ligand: The molecule utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a commonly recruited E3 ligase in the development of PROTACs.[1][2]
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Linker: A linker connects the Wogonin and CRBN ligands, positioning the target protein and the E3 ligase in proximity to facilitate ubiquitination.[2]
The chemical structure of PROTAC CDK9 degrader-2 (compound 11c) is presented below.
Chemical Structure of PROTAC CDK9 degrader-2 (Compound 11c)
Caption: 2D structure of PROTAC CDK9 degrader-2.
Mechanism of Action
PROTAC CDK9 degrader-2 operates via the proteolysis-targeting chimera (PROTAC) mechanism to induce the degradation of CDK9. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (CDK9), and the E3 ubiquitin ligase (CRBN).[2] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[2]
Caption: Mechanism of action of PROTAC CDK9 degrader-2.
Quantitative Data
The following tables summarize the available quantitative data for PROTAC CDK9 degrader-2 (compound 11c).
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 (72h) | MCF-7 (human breast adenocarcinoma) | 17 µM | [1] |
| IC50 (72h) | L02 (human normal liver cell) | > 100 µM | [1] |
Table 2: Degradation Activity
| Target Protein | Cell Line | Concentration Range | Observation | Reference |
| CDK9 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |
| Mcl-1 | MCF-7 | 1-30 µM (24h) | Dose-dependent degradation | [1] |
Table 3: Selectivity
| Kinase | Observation in MCF-7 cells | Reference |
| CDK2 | No significant degradation observed | [4] |
| CDK4 | No significant degradation observed | [4] |
| CDK5 | No significant degradation observed | [4] |
| CDK7 | No significant degradation observed | [4] |
| CDK8 | No significant degradation observed | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cell lines.
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Cell Seeding: Plate MCF-7 or L02 cells in 96-well plates at a density of 1 × 10^5 cells/well in 0.2 mL of complete medium.[6]
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Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of PROTAC CDK9 degrader-2 (e.g., from 0.1 to 100 µM) for 72 hours.[1]
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MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]
Western Blot for Protein Degradation
This protocol is used to determine the levels of specific proteins in cell lysates.
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Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with PROTAC CDK9 degrader-2 at the desired concentrations (e.g., 1, 5, 10, 20, 30 µM) for 24 hours.[1]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.
Signaling Pathway and Experimental Workflow
CDK9-Mediated Transcriptional Regulation and its Disruption
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of various genes, including the anti-apoptotic protein Mcl-1.[7][8][9][10] PROTAC CDK9 degrader-2 disrupts this pathway by degrading CDK9, thereby inhibiting the transcription of Mcl-1 and inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its disruption.
Experimental Workflow for Characterization
The following diagram illustrates a typical experimental workflow for the characterization of a PROTAC like CDK9 degrader-2.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
